molecular formula C8H8F3NO5S2 B12998709 5-(Methylsulfonyl)-2-(trifluoromethoxy)benzenesulfonamide

5-(Methylsulfonyl)-2-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B12998709
M. Wt: 319.3 g/mol
InChI Key: DFZISPWXQLGYJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Methylsulfonyl)-2-(trifluoromethoxy)benzenesulfonamide is a chemical compound characterized by the presence of both sulfonyl and trifluoromethoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced to the benzene ring through radical intermediates . The sulfonyl group can be introduced using sulfonylation reactions, often employing reagents like potassium or sodium metabisulfite .

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation and sulfonylation processes, optimized for high yield and purity. These processes are typically carried out under controlled conditions to ensure the stability and reactivity of the intermediates involved.

Chemical Reactions Analysis

Types of Reactions

5-(Methylsulfonyl)-2-(trifluoromethoxy)benzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethoxy group or the sulfonyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfides, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(Methylsulfonyl)-2-(trifluoromethoxy)benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Methylsulfonyl)-2-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity to these targets, while the sulfonyl group can modulate its reactivity and stability. These interactions can lead to the activation or inhibition of specific biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Methylsulfonyl)-2-(trifluoromethoxy)benzenesulfonamide is unique due to the combination of both trifluoromethoxy and sulfonyl groups on the benzene ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H8F3NO5S2

Molecular Weight

319.3 g/mol

IUPAC Name

5-methylsulfonyl-2-(trifluoromethoxy)benzenesulfonamide

InChI

InChI=1S/C8H8F3NO5S2/c1-18(13,14)5-2-3-6(17-8(9,10)11)7(4-5)19(12,15)16/h2-4H,1H3,(H2,12,15,16)

InChI Key

DFZISPWXQLGYJZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)OC(F)(F)F)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.